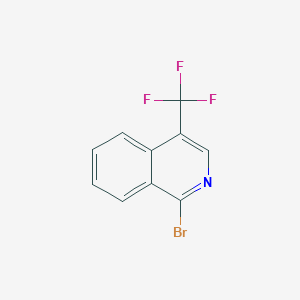

1-Bromo-4-(trifluoromethyl)isoquinoline

Description

1-Bromo-4-(trifluoromethyl)isoquinoline is a halogenated heterocyclic compound featuring an isoquinoline backbone substituted with a bromine atom at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), while the electron-withdrawing trifluoromethyl group enhances the compound’s stability and influences its binding affinity in medicinal chemistry applications .

Key properties include:

Properties

Molecular Formula |

C10H5BrF3N |

|---|---|

Molecular Weight |

276.05 g/mol |

IUPAC Name |

1-bromo-4-(trifluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H5BrF3N/c11-9-7-4-2-1-3-6(7)8(5-15-9)10(12,13)14/h1-5H |

InChI Key |

QKYLNRRIKHDBBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trifluoromethyl)isoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, resulting in 4-bromo-quinoline and 4-bromo-isoquinoline . Another method involves the use of Selectfluor® in acetonitrile to introduce fluorine atoms into the isoquinoline ring .

Industrial Production Methods: Industrial production methods for 1-Bromo-4-(trifluoromethyl)isoquinoline typically involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Halogen-Metal Exchange: This method involves the use of organolithium or organomagnesium reagents to replace the bromine atom with other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted isoquinoline derivatives .

Scientific Research Applications

1-Bromo-4-(trifluoromethyl)isoquinoline has several scientific research applications, including:

Pharmaceuticals: The compound’s unique properties make it a valuable intermediate in the synthesis of various pharmaceuticals.

Materials Science: Fluorinated isoquinolines are used in the development of organic light-emitting diodes and other advanced materials.

Biological Studies: The compound’s biological activity is of interest in the study of neurotoxicity and other biological processes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-4-(trifluoromethyl)isoquinoline with structurally related isoquinoline derivatives, highlighting substituent positions, functional groups, and applications:

Key Observations

Substituent Position Effects :

- Bromine at the 1-position (as in the main compound) enables direct coupling reactions, whereas bromine at the 4- or 7-position (e.g., CAS 223916-04-9) may require harsher conditions for functionalization .

- The trifluoromethyl group at the 4-position enhances metabolic stability compared to fluorine or methyl substituents, making the compound more suitable for drug development .

Functional Group Impact: Tetrahydroisoquinolines (e.g., CAS 223916-04-9) exhibit reduced aromaticity, increasing solubility but limiting π-π stacking interactions critical for protein binding . Amino groups (e.g., 28970-71-0) introduce hydrogen-bond donors, improving target affinity in kinase inhibitors .

For example, 1-bromo-4-fluoroisoquinoline (CAS 1421517-86-3) mandates PPE and physician consultation upon exposure .

Synthetic Utility :

- Compounds with -CF₃ groups are prioritized in medicinal chemistry for their resistance to oxidative metabolism, whereas -OCH₃ or -CH₃ derivatives are used in less demanding synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.